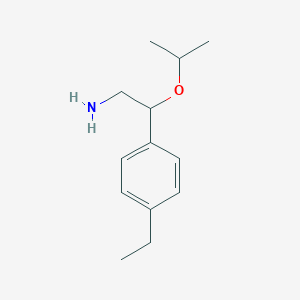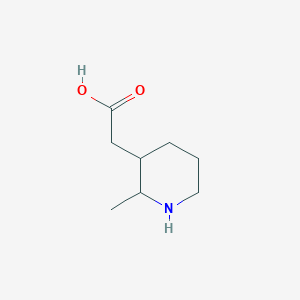
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is composed of a sequence of amino acids: leucine (Leu), valine (Val), leucine (Leu), and alanine (Ala), linked to a para-nitroaniline (pNA) group. The para-nitroaniline group is often used as a chromogenic reporter, making it useful for various enzymatic assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, releasing the para-nitroaniline group.
Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Proteolytic Enzymes: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.
Major Products
The primary product of enzymatic hydrolysis is the release of the para-nitroaniline group, which can be detected spectrophotometrically due to its chromogenic properties.
科学的研究の応用
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is widely used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
Molecular Biology: Employed in the characterization of enzyme kinetics and specificity.
Medicine: Utilized in diagnostic assays to detect enzyme activity in biological samples.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
作用機序
The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.
類似化合物との比較
Similar Compounds
H-DL-Leu-DL-Val-pNA: A shorter peptide substrate with similar applications.
H-DL-Val-DL-Leu-DL-Lys-pNA: Another peptide substrate used in enzymatic assays.
Uniqueness
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is unique due to its specific sequence of amino acids, which provides distinct recognition and binding properties for certain proteolytic enzymes. This specificity makes it particularly useful in assays where precise enzyme-substrate interactions are required.
特性
分子式 |
C26H42N6O6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34) |
InChIキー |
XSIDFCCDJZVMCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)




![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)


